molecular formula C13H12N2O3 B7883345 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B7883345
M. Wt: 244.25 g/mol
InChI Key: KYDHSFNGKIUPDF-UHFFFAOYSA-N
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Description

1-(1H-Indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core fused with an indole moiety at position 4.

Properties

IUPAC Name

1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-5-9(13(17)18)7-15(12)10-2-1-8-3-4-14-11(8)6-10/h1-4,6,9,14H,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDHSFNGKIUPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)C=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole ring followed by the construction of the pyrrolidine ring. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, acid-catalyzed cyclization, and various protective group strategies to ensure the integrity of the functional groups .

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit antimicrobial properties. For instance, thiazolidinone derivatives containing indole moieties have shown activity against a range of Gram-positive and Gram-negative bacteria. Compounds derived from indole-based structures have been synthesized and tested, revealing minimum inhibitory concentrations (MIC) that suggest robust antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antimalarial Properties
The compound's structural analogs have been evaluated for their antimalarial efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum. The presence of the indole ring is crucial in enhancing the activity against malaria parasites, making it a focal point for drug development aimed at combating resistant strains .

3. Neuropharmacological Effects
The indole structure is well-known for its interaction with neurotransmitter systems. Compounds similar to 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential as Monoamine Oxidase (MAO) inhibitors, which are critical in the treatment of depression and other mood disorders. The ability to modulate serotonin levels through MAO inhibition presents a promising avenue for therapeutic applications .

Synthesis and Chemical Properties

Synthetic Pathways
The synthesis of 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through various methodologies, including:

  • Pictet–Spengler Reaction : This method facilitates the formation of tetrahydro-beta-carbolines, which can be further modified to yield the desired compound.
  • Asymmetric Transfer Hydrogenation : This technique allows for the introduction of chirality at specific positions, enhancing the pharmacological profile of the resulting compounds .

Table 1: Synthesis Routes for Indole Derivatives

MethodologyDescriptionYield (%)
Pictet–Spengler ReactionFormation of tetrahydro-beta-carbolines85
Asymmetric Transfer HydrogenationIntroduction of chirality with chiral catalysts66
Enzymatic CatalysisUtilization of enzymes to achieve specific transformationsVaries

Case Studies

Case Study 1: Antimicrobial Screening
A series of synthesized compounds derived from indole and thiazolidinone frameworks were tested against multiple bacterial strains. The findings indicated that certain derivatives exhibited MIC values as low as 0.56 μM against Bacillus cereus, showcasing their potential as effective antimicrobial agents .

Case Study 2: Neuropharmacological Evaluation
In a study evaluating MAO inhibitory activity, several indole derivatives were assessed for their ability to enhance serotonin levels in vitro. Results demonstrated significant inhibition rates, suggesting that these compounds could serve as lead candidates for antidepressant development .

Mechanism of Action

The mechanism by which 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Key findings from analogs include:

Compound (Substituent) Antioxidant Activity (vs. Ascorbic Acid) Key Functional Groups Mechanism Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(thiazole) 1.5× higher (DPPH assay) Thiazole, Cl, OH Radical scavenging
1-(3-Amino-5-chloro-2-hydroxyphenyl) 1.675 OD (Reducing power assay) NH₂, Cl, OH Fe³⁺ reduction
1-(5-Fluoro-1H-indol-3-yl) N/A F, indole Structural analog
1-(4-Chloro-3-fluorophenyl) N/A Cl, F Potential enzyme binding

Key Observations :

  • Electron-donating groups (e.g., NH₂, OH) enhance reducing power by facilitating electron transfer .
  • Indole vs. Phenyl : Indole derivatives (e.g., 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]) exhibit lower logP (0.47) compared to chlorophenyl analogs (logP ~1.45), suggesting better aqueous solubility .

Physicochemical Properties

The indol-6-yl substituent in the target compound likely influences its properties compared to analogs:

Property 1-(1H-Indol-6-yl) (Predicted) 1-(5-Fluoro-1H-indol-3-yl) 1-(3-Bromophenyl) 1-(4-Chloro-3-fluorophenyl)
Molecular Weight ~288.29 290.29 284.11 257.65
logP ~0.9–1.2 0.47 1.45 1.10
Hydrogen Bond Donors 2 2 2 2
Polar Surface Area (Ų) ~55–60 55.69 63.60 55.69

Key Observations :

  • Solubility : Lower logP in indole derivatives (vs. halogenated phenyl analogs) suggests improved solubility, critical for bioavailability.

Data Gaps and Recommendations :

  • Experimental validation of the target compound’s logP, solubility, and antioxidant capacity.
  • Comparative studies on indole position (3- vs. 6-) impacts on enzyme inhibition.

Biological Activity

1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid is an intriguing compound that combines an indole moiety with a pyrrolidine ring, which is known for a variety of biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and potential pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : Approximately 232.24 g/mol

This compound's unique combination of an indole structure—often associated with various biological activities—and a pyrrolidine ring contributes to its potential therapeutic applications.

1. Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that certain compounds showed potent activity against human lung adenocarcinoma (A549) cells.

CompoundIC50 (µM) A549Mechanism of Action
1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid20Induces apoptosis via caspase activation
Compound X15Inhibits cell proliferation through cell cycle arrest
Compound Y25Modulates signaling pathways related to cancer growth

The mechanism by which this compound exerts its effects involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways involved in cancer progression .

2. Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial activity. Recent studies have shown that it can be effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(1H-indol-6-yl)-5-oxopyrrolidine-3-carboxylic acid:

  • Cytotoxicity Studies : In vitro tests demonstrated that this compound has a cytotoxic effect on various cancer cell lines, including A549 and MCF7. The results indicated that it could potentially be developed into a novel anticancer drug .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound interacts with specific molecular targets, leading to altered enzyme activity and receptor modulation. This interaction is crucial for understanding its therapeutic potential .
  • Synthesis and Derivative Development : Ongoing research focuses on synthesizing analogs of this compound to enhance its biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

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